3-fluoro-2-iodo-6-(trifluoromethyl)pyridine
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Overview
Description
3-fluoro-2-iodo-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H2F4IN. This compound is characterized by the presence of iodine, fluorine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-iodo-6-(trifluoromethyl)pyridine typically involves the introduction of iodine, fluorine, and trifluoromethyl groups onto a pyridine ring. One common method is the halogenation of fluorinated pyridines. For example, 2-fluoro-3-iodopyridine can be synthesized by reacting 2-fluoropyridine with iodine in the presence of a suitable catalyst . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-2-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-fluoro-2-iodo-6-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-2-iodo-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its reactivity and ability to form strong interactions with biological molecules . The trifluoromethyl group contributes to its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the iodine atom.
2-Iodo-6-(trifluoromethyl)pyridine: Similar but with different fluorine substitution pattern.
2-Trifluoromethyl-6-fluoropyridine: Contains trifluoromethyl and fluorine groups but no iodine.
Uniqueness
3-fluoro-2-iodo-6-(trifluoromethyl)pyridine is unique due to the presence of all three substituents (iodine, fluorine, and trifluoromethyl) on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .
Properties
CAS No. |
1214359-56-4 |
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Molecular Formula |
C6H2F4IN |
Molecular Weight |
290.98 g/mol |
IUPAC Name |
3-fluoro-2-iodo-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F4IN/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H |
InChI Key |
LZJFVDHGFZVVQM-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1F)I)C(F)(F)F |
Canonical SMILES |
C1=CC(=NC(=C1F)I)C(F)(F)F |
Origin of Product |
United States |
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